molecular formula C8H13ClO2 B8382918 3-Chloro-5,5-dimethyl-2,4-hexanedione

3-Chloro-5,5-dimethyl-2,4-hexanedione

Cat. No.: B8382918
M. Wt: 176.64 g/mol
InChI Key: ZDIVJEIZOFVBOT-UHFFFAOYSA-N
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Description

3-Chloro-5,5-dimethyl-2,4-hexanedione (C₈H₁₁ClO₂) is a β-diketone derivative featuring a chlorine substituent at the 3-position and two methyl groups at the 5-positions. This compound is structurally analogous to other β-diketones, such as acetylacetone (acac) and its fluorinated derivatives, which are widely used as ligands in coordination chemistry and precursors in organic synthesis. The chlorine atom introduces distinct electronic and steric effects, influencing its keto-enol tautomerism, acidity, and reactivity compared to non-halogenated or differently substituted analogs .

Properties

Molecular Formula

C8H13ClO2

Molecular Weight

176.64 g/mol

IUPAC Name

3-chloro-5,5-dimethylhexane-2,4-dione

InChI

InChI=1S/C8H13ClO2/c1-5(10)6(9)7(11)8(2,3)4/h6H,1-4H3

InChI Key

ZDIVJEIZOFVBOT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C(=O)C(C)(C)C)Cl

Origin of Product

United States

Comparison with Similar Compounds

1,1,1-Trifluoro-5,5-dimethyl-2,4-hexanedione (TFDMHD, C₈H₁₁F₃O₂)

  • Structural Features : Replaces the 3-Cl group with a trifluoromethyl (-CF₃) group.
  • Keto-Enol Tautomerism: TFDMHD exists predominantly in the enol form (98–100%) due to strong electron-withdrawing effects of -CF₃, stabilizing the enolate via conjugation . Comparison with Chloro Analog: The 3-Cl group in the target compound likely reduces IHB strength compared to -CF₃ due to lower electronegativity, favoring a higher enol content than non-halogenated analogs but less than TFDMHD.
  • Coordination Chemistry: TFDMHD forms stable complexes with lanthanides (e.g., Eu³⁺, Tb³⁺) and transition metals (e.g., Co²⁺), enabling applications in luminescent materials .
  • Physical Properties :

    Property TFDMHD 3-Chloro Analog (Predicted)
    Molecular Weight (g/mol) 196.17 ~196.6 (C₈H₁₁ClO₂)
    Density (g/mL) 1.13 ~1.2–1.3
    Boiling Point 34°C Higher (due to Cl’s polarizability)

5,5-Dimethyl-2,4-hexanedione (DMHD, C₈H₁₂O₂)

  • Structural Features : Lacks halogen substituents.
  • Keto-Enol Tautomerism: Exists almost entirely in the enol form (100%) with a strong IHB, as methyl groups enhance steric stabilization of the enolate . Comparison with Chloro Analog: The 3-Cl substituent may slightly reduce IHB strength but maintain high enol content due to methyl groups.
  • Reactivity :

    • DMHD is a classic bidentate ligand (e.g., in acac-metal complexes). The 3-Cl group in the analog could modulate electron density at the carbonyl, affecting chelation efficiency .

1,1,1,5,5,5-Hexafluoropentane-2,4-dione (hfac, C₅H₂F₆O₂)

  • Structural Features : Contains six fluorine atoms, creating a highly electron-deficient β-diketone.
  • Electronic Effects :

    • The -CF₃ groups in hfac increase acidity (pKa ~4.3) compared to TFDMHD (pKa ~6.5) and DMHD (pKa ~9.0) .
    • Comparison with Chloro Analog: The 3-Cl group would confer lower acidity than hfac but higher than DMHD.
  • Applications :

    • hfac is used in volatile metal complexes for chemical vapor deposition (CVD). The chloro analog’s higher boiling point may limit CVD utility but enhance stability in solution-phase reactions .

Key Research Findings

Spectroscopic Data

  • IR Spectroscopy: TFDMHD shows ν(C=O) stretches at ~1700 cm⁻¹ (keto) and ~1600 cm⁻¹ (enol) . The 3-Cl analog is expected to display similar bands but with shifts due to Cl’s inductive effects.
  • ¹H NMR: Enolic proton in TFDMHD appears at δ ~15 ppm ; the 3-Cl analog may show upfield shifts due to reduced IHB strength.

Coordination Chemistry

  • Lanthanide complexes of TFDMHD (e.g., [Er(tdh)₃(bipy)]) exhibit slow magnetic relaxation, useful in molecular magnets . The 3-Cl analog could modify ligand field splitting, altering magnetic properties .

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